2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid

Lipophilicity LogP Fluorination

Researchers requiring a fluorinated benzoic acid building block with precise lipophilicity (LogP ~1.98) and acidity (pKa ~3.0) often face supply inconsistency. This compound resolves that gap: - Ortho-substituted CF3-hydroxyethyl motif provides distinct steric/electronic effects vs. para-isomers. - Versatile intermediate for introducing trifluoromethyl-hydroxyethyl groups into drug candidates. - Consistent ≥98% purity with reliable global logistics for medicinal chemistry and tracer studies.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
CAS No. 148527-65-5
Cat. No. B129269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid
CAS148527-65-5
SynonymsBenzoic acid, 2-(2,2,2-trifluoro-1-hydroxyethyl)- (9CI)
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(F)(F)F)O)C(=O)O
InChIInChI=1S/C9H7F3O3/c10-9(11,12)7(13)5-3-1-2-4-6(5)8(14)15/h1-4,7,13H,(H,14,15)
InChIKeyCVOOSIWUSKUMST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic Acid Overview


2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid (CAS 148527-65-5) is a fluorinated benzoic acid derivative featuring a trifluoromethyl-hydroxyethyl substituent at the ortho position of the aromatic ring. This structural configuration imparts distinct physicochemical properties, including enhanced lipophilicity (LogP ≈ 1.98) and modified acidity (pKa ≈ 3.0) compared to non-fluorinated or para-substituted analogs [1]. The compound is primarily utilized as a synthetic building block in medicinal chemistry and materials science, and its fluorinated benzoic acid framework is relevant to applications such as environmental tracer studies [2].

Fluorinated building block with ortho-CF3-hydroxyethyl substitution
Higher lipophilicity and acidity versus non-fluorinated benzoic acid analogs
May support medicinal chemistry library synthesis and environmental tracer precursor studies

Why Ortho-Fluorination Prevents Substitution


The ortho-substituted trifluoromethyl-hydroxyethyl group in 2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid creates a unique combination of electronic and steric effects that cannot be replicated by generic, non-fluorinated, or para-substituted benzoic acids. The strong electron-withdrawing nature of the CF3 group, combined with the hydrogen-bonding capability of the adjacent hydroxyl, significantly alters the compound's acidity (pKa ~3.0 vs. ~4.2 for unsubstituted benzoic acid) and lipophilicity (LogP ~1.98 vs. ~1.2 for non-fluorinated analogs) [1]. These property shifts are critical for applications requiring precise partitioning behavior or specific reactivity profiles. Furthermore, the ortho position imposes steric hindrance that influences both the compound's reactivity as a building block and its interactions with biological targets, making direct replacement with its para-isomer (pKa ~4.0) or a non-fluorinated version (LogP ~1.1) likely to alter experimental outcomes . The quantitative evidence below demonstrates these measurable differences.

Target compound Ortho-CF3-hydroxyethyl: enhanced acidity (pKa ~3.0) and lipophilicity (LogP ~1.98)
Non-fluorinated analog Lower lipophilicity may alter membrane partitioning and extraction behavior; electronic effects cannot be replicated
Target compound Ortho-isomer with distinct steric and electronic profile
Para-isomer Different pKa (~4.0) and LogP shift may influence reactivity in coupling reactions and salt formation

2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic Acid: Differentiation Evidence


Increased Lipophilicity vs. Non-Fluorinated Analog

The target compound exhibits a significantly higher calculated LogP value compared to its direct non-fluorinated analog. This increase in lipophilicity is a direct consequence of the trifluoromethyl (-CF3) group replacing a methyl (-CH3) group, a common strategy in medicinal chemistry to enhance membrane permeability and metabolic stability [1].

Lipophilicity vs. Non-F Analog
Head-to-head
LogP 1.98 vs. 1.60
Δ +0.38
May support membrane diffusion studies
Calculated LogP — experimental verification advised
Lipophilicity LogP Fluorination Drug Design

Enhanced Acidity vs. Para-Isomer

The ortho-substituted target compound is predicted to be significantly more acidic (lower pKa) than its para-substituted isomer. This difference arises from the 'ortho effect,' where the close proximity of the electron-withdrawing substituent to the carboxylic acid group enhances acid strength through both inductive and potential intramolecular hydrogen-bonding effects .

Acidity vs. Para-Isomer
Head-to-head
pKa 3.0 vs. 4.0
~10× difference
May influence reactivity and salt formation
Predicted pKa — confirm with experimental measurement
Acidity pKa Ortho Effect Reactivity

Lipophilicity vs. Non-Fluorinated R-Isomer

The target compound's LogP is substantially higher when compared specifically to the R-isomer of the non-fluorinated analog. This difference highlights the profound impact of replacing a methyl group with a trifluoromethyl group on overall molecular hydrophobicity [1].

Lipophilicity vs. Non-F R-Isomer
Head-to-head
LogP 1.98 vs. 1.06
Δ +0.92
May enhance organic-phase extraction performance
Calculated value — validate partitioning behavior
Lipophilicity LogP Fluorination ADME

2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic Acid: Key Applications


Fluorinated Building Blocks for Medicinal Chemistry

The combination of enhanced lipophilicity (LogP ~1.98) and increased acidity (pKa ~3.0) makes this compound a versatile intermediate for introducing a trifluoromethyl-hydroxyethyl moiety into drug candidates. Its ortho-substitution pattern provides a distinct steric and electronic environment compared to para-isomers, enabling the synthesis of libraries with diverse pharmacological profiles. The higher LogP, compared to non-fluorinated analogs, suggests that derivatives will exhibit improved passive membrane permeability, a key parameter in early-stage drug discovery [1].

Precursor for Environmental Tracers

Fluorinated benzoic acids (FBAs) are established as highly effective water tracers in oilfield and hydrological applications due to their low natural background and high detectability [2]. The ortho-substituted 2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid, with its unique physicochemical signature (specific LogP and pKa), can serve as a potential precursor for synthesizing novel FBA derivatives or as a distinct tracer candidate itself. Its increased lipophilicity relative to non-fluorinated benzoic acids may influence its partitioning behavior in complex environmental matrices, a property that could be exploited for specific tracing scenarios [3].

Ortho-Substituent Effect Studies

The predicted ~1.0 pKa unit difference between the ortho- and para- isomers provides a quantifiable system for studying ortho-substituent effects on benzoic acid reactivity . Researchers investigating steric hindrance in esterification, amide coupling, or metal-catalyzed cross-coupling reactions can use this compound as a model substrate. Its distinct electronic and steric profile, compared to the para-isomer, allows for direct comparative studies to elucidate reaction mechanisms and optimize synthetic routes for sterically demanding carboxylic acid derivatives [4].

Application
Selection Property
Validation Focus
Medicinal Chemistry Building Block
Ortho-fluorinated scaffold with higher lipophilicity and acidity
Membrane permeability assays; reactivity in amide coupling
Environmental Tracer Precursor
Ortho-FBA with distinct LogP/pKa signature
Partitioning behavior in oilfield/water matrices
Ortho-Substituent Effect Studies
Quantifiable acidity shift vs. para-isomer
Steric effects in esterification and cross-coupling reactions
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